2-oxo-1,3-dioxolan-4-ylmethanesulfonate
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Overview
Description
2-oxo-1,3-dioxolan-4-ylmethanesulfonate is a chemical compound with the molecular formula C4H6O6S and a molecular weight of 182.15 g/mol . It is known for its unique structure, which includes a dioxolane ring and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1,3-dioxolan-4-ylmethanesulfonate typically involves the reaction of 1,3-dioxolane-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1,3-dioxolan-4-ylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under basic conditions.
Major Products Formed
Scientific Research Applications
2-oxo-1,3-dioxolan-4-ylmethanesulfonate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-1,3-dioxolan-4-ylmethanesulfonate involves its reactivity with nucleophiles and electrophiles. The dioxolane ring and methanesulfonate group provide sites for chemical interactions, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxolan-2-one: Similar structure but lacks the methanesulfonate group.
Methanesulfonic acid: Contains the methanesulfonate group but lacks the dioxolane ring.
Ethylene carbonate: Similar cyclic structure but different functional groups.
Uniqueness
2-oxo-1,3-dioxolan-4-ylmethanesulfonate is unique due to the combination of the dioxolane ring and methanesulfonate group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICWFTYESQRFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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